molecular formula C17H14FN3O2S B2497950 3-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 946340-79-0

3-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2497950
CAS RN: 946340-79-0
M. Wt: 343.38
InChI Key: OBQSWUIUOGFHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of related fluorinated benzamide compounds involves multi-step chemical procedures that typically start from simpler heterocyclic precursors. For instance, fluorinated benzamide neuroleptics have been synthesized through a series of steps beginning with phenol derivatives, leading to complex molecules with significant biological activity (Mukherjee, 1991). These synthesis pathways often employ nucleophilic substitution reactions to introduce fluorine or other functional groups, demonstrating the compound's intricate synthesis process.

Molecular Structure Analysis The molecular structure of compounds within this family often features a core pyridazine or benzodiazepine ring substituted with various functional groups, including fluorine. This structural arrangement contributes to the compound's chemical and biological properties, with crystal structure analyses providing insights into their molecular configurations. For example, detailed structure analysis of similar compounds has revealed specific conformational characteristics and supramolecular aggregation modes, underscoring the importance of structural elements in defining their chemical behavior (Sagar et al., 2018).

Chemical Reactions and Properties Fluorinated benzamides and pyridazines undergo a range of chemical reactions, influenced by their specific functional groups and molecular structure. These reactions can include nucleophilic substitutions, where the presence of a fluorine atom plays a critical role in determining the reactivity and direction of the reaction. The synthesis and reactions of pyridazinones, for example, illustrate the versatility of these compounds in forming various derivatives with potential biological activities (Alonazy et al., 2009).

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of fluorinated compounds, like 2-Fluoro-4-bromobiphenyl, has been explored due to their importance in manufacturing pharmaceuticals such as flurbiprofen, highlighting the challenges and novel approaches in the synthesis of such compounds (Qiu, Gu, Zhang, & Xu, 2009).
  • The review on the chemistry of fluorinated pyrimidines, especially 5-Fluorouracil, underscores the relevance of fluorine chemistry in cancer treatment, detailing the synthesis methods, biochemical interactions, and the potential for precision medicine applications (Gmeiner, 2020).

Biological and Medicinal Applications

  • Amyloid imaging in Alzheimer's disease is a critical area of research, where compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene have been studied for their potential in early detection and therapy evaluation (Nordberg, 2007).
  • The ABTS/PP decolorization assay for antioxidant capacity, involving compounds like 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), has been reviewed to understand reaction pathways, with a focus on how certain antioxidants form coupling adducts, affecting the overall interpretation of antioxidant capacity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

properties

IUPAC Name

3-fluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-13-4-1-3-12(11-13)17(23)19-8-9-21-16(22)7-6-14(20-21)15-5-2-10-24-15/h1-7,10-11H,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQSWUIUOGFHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.